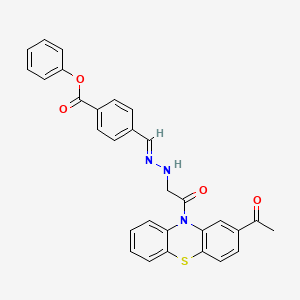

Benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester

Beschreibung

Benzoesäure, 4-(((2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, Phenylester ist eine komplexe organische Verbindung, die zur Klasse der Phenothiazinderivate gehört. Phenothiazine sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden aufgrund ihrer pharmakologischen Eigenschaften ausgiebig untersucht.

Eigenschaften

CAS-Nummer |

89258-12-8 |

|---|---|

Molekularformel |

C30H23N3O4S |

Molekulargewicht |

521.6 g/mol |

IUPAC-Name |

phenyl 4-[(E)-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C30H23N3O4S/c1-20(34)23-15-16-28-26(17-23)33(25-9-5-6-10-27(25)38-28)29(35)19-32-31-18-21-11-13-22(14-12-21)30(36)37-24-7-3-2-4-8-24/h2-18,32H,19H2,1H3/b31-18+ |

InChI-Schlüssel |

OBCWWNINIJKSEF-FDAWAROLSA-N |

Isomerische SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CN/N=C/C4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |

Kanonische SMILES |

CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN=CC4=CC=C(C=C4)C(=O)OC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Benzoesäure, 4-(((2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, Phenylester umfasst in der Regel mehrere Schritte. Das Ausgangsmaterial, 2-Acetylphenothiazin, wird durch Acylierung von Phenothiazin mit Acylchloriden in Gegenwart eines Katalysators wie Aluminiumchlorid in einem Lösungsmittel wie Kohlenstoffdisulfid synthetisiert . Das Zwischenprodukt wird dann mit Hydrazinderivaten umgesetzt, um die Hydrazonoverbindung zu bilden. Schließlich wird die Benzoesäureveresterung unter kontrollierten Bedingungen mit Benzoesäure und geeigneten Veresterungsreagenzien durchgeführt .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Darüber hinaus ist die Optimierung der Reaktionsbedingungen, wie Temperatur, Druck und Lösungsmittelwahl, für die großtechnische Produktion entscheidend.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Phenothiazin-Einheit, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können auf die Carbonylgruppen abzielen und diese in Alkohole umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an verschiedenen Positionen am Phenothiazinring und an der Benzoesäureesterstelle auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogene, Alkylierungsmittel und Nucleophile (z. B. Amine, Thiole) werden unter spezifischen Bedingungen (z. B. saure oder basische Umgebungen) eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkoholderivate

Substitution: Verschiedene substituierte Phenothiazin- und Benzoesäureesters Derivate

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Benzoesäure, 4-(((2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, Phenylester beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Phenothiazin-Einheit kann mit Neurotransmitter-Rezeptoren, Enzymen und anderen Proteinen interagieren, was zu ihren pharmakologischen Wirkungen führt. Die Hydrazono- und Benzoesäureestergruppen können ebenfalls zu ihrer Aktivität beitragen, indem sie ihre Bindungsaffinität und -spezifität modulieren.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-(((2-(2-acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, phenyl ester involves its interaction with various molecular targets. The phenothiazine moiety can interact with neurotransmitter receptors, enzymes, and other proteins, leading to its pharmacological effects. The hydrazono and benzoic acid ester groups may also contribute to its activity by modulating its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Chlorpromazin: Ein bekanntes Phenothiazinderivat mit neuroleptischen Eigenschaften.

Promethazin: Ein weiteres Phenothiazinderivat mit antihistaminischer Aktivität.

2-Acetylphenothiazin: Die Vorstufe zur fraglichen Verbindung, die in verschiedenen synthetischen Anwendungen verwendet wird.

Einzigartigkeit

Was Benzoesäure, 4-(((2-(2-Acetyl-10H-phenothiazin-10-yl)-2-oxoethyl)hydrazono)methyl)-, Phenylester auszeichnet, ist seine einzigartige Kombination von funktionellen Gruppen, die einen besonderen Satz chemischer und biologischer Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.